Dicycloplatin

Description

Properties

IUPAC Name |

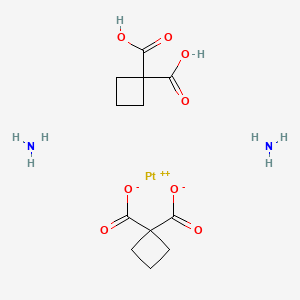

azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQICKYWPGJDT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287402-09-9 | |

| Record name | (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′′]platinum 1,1-cyclobutanedicarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287402-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicycloplatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287402099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KC57I4UNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicycloplatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicycloplatin, a third-generation platinum-based chemotherapeutic agent, represents a significant advancement in oncology, offering improved solubility, stability, and a more favorable toxicity profile compared to its predecessors, cisplatin and carboplatin.[1] Approved by the China Food and Drug Administration (CFDA) in 2012, this compound has demonstrated considerable antitumor activity across a range of malignancies, including non-small cell lung cancer.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its cellular uptake, DNA damage pathways, and the induction of apoptosis.

Core Mechanism of Action

Similar to other platinum-based drugs, the primary mechanism of action of this compound involves its interaction with DNA within cancer cells, leading to the formation of DNA adducts that trigger a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis).[2][3]

Cellular Uptake and Transport

The journey of this compound into the cancer cell is a critical first step. While the precise mechanisms are still under investigation, evidence suggests the involvement of copper transporters, particularly copper transporter 1 (CTR1), and organic cation transporters (OCTs) in the uptake of platinum-based drugs. The higher solubility and stability of this compound may influence its transport across the cell membrane. Once inside the cell, this compound undergoes hydrolysis, releasing its active platinum species that can then interact with intracellular targets.

DNA Binding and Adduct Formation

The active platinum complexes of this compound bind to DNA, primarily at the N7 position of guanine and adenine bases, forming intrastrand and interstrand crosslinks. These DNA adducts distort the helical structure of DNA, thereby inhibiting critical cellular processes such as DNA replication and transcription. The formation of these stable DNA adducts is a key initiating event in the cytotoxic activity of this compound.

Induction of DNA Damage Response

The presence of this compound-induced DNA adducts triggers a robust DNA damage response (DDR) in cancer cells. This response involves the activation of several key signaling pathways aimed at repairing the damaged DNA. However, in cancer cells with extensive DNA damage, this repair process is often overwhelmed, leading to the initiation of apoptotic pathways.

Key proteins activated in response to this compound-induced DNA damage include:

-

p53: A tumor suppressor protein that plays a central role in sensing DNA damage and initiating cell cycle arrest or apoptosis.

-

CHK2 (Checkpoint Kinase 2): A protein kinase that is activated in response to DNA double-strand breaks and is involved in cell cycle checkpoint control.

-

BRCA1 (Breast Cancer 1): A protein involved in DNA repair pathways.

Immunoblotting studies have shown that this compound induces the phosphorylation of CHK2, p53, and BRCA1, indicating the activation of the DNA damage response pathway.

Cell Cycle Arrest and Apoptosis

When DNA damage is irreparable, this compound-treated cancer cells undergo cell cycle arrest, primarily at the G2/M phase, preventing them from proceeding through mitosis with damaged DNA. This arrest is a crucial checkpoint that allows the cell to either repair the damage or commit to apoptosis.

This compound induces apoptosis through two major pathways:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, such as DNA damage. This compound treatment leads to a collapse of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the intrinsic pathway. This compound has been shown to upregulate pro-apoptotic members and downregulate anti-apoptotic members.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This binding leads to the activation of caspase-8, another initiator caspase. Activated caspase-8 can directly activate executioner caspases or cleave Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

The activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, along with the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, have been observed in this compound-treated cells, confirming the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | |

| A549 | Non-small Cell Lung Cancer | 89.80 ± 6.14 | |

| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 | |

| H460 | Non-small Cell Lung Cancer | 20.25 ± 3.43 |

Table 2: this compound-Induced Apoptosis in HepG2 Cells (48h treatment)

| This compound Concentration (µmol/L) | Early Apoptosis (%) |

| 0 (Control) | 1.73 ± 0.4 |

| 30 | 6.20 ± 1.8 |

| 60 | 28.83 ± 1.1 |

| 120 | 33.87 ± 1.1 |

| 240 | 39.00 ± 9.8 |

| Data from Annexin V/PI double staining assay. |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) at 450 mg/m² | 26.9 µg/ml (at 0.5 h) | |

| Plasma Concentration at 2h (450 mg/m²) | 17.1 µg/ml | |

| Terminal Plasma Half-life (Total Platinum) | 41.86 - 77.20 hours | |

| Terminal Plasma Half-life (Free Platinum) | 42.34 - 61.07 hours | |

| Recommended Phase II Dose | 450 mg/m² every 3 weeks |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This technique is crucial for examining the expression and activation of key proteins in the apoptotic pathways.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA staining).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Cellular uptake and DNA adduct formation by this compound.

Caption: this compound-induced DNA damage response pathway.

Caption: this compound-induced apoptosis signaling pathways.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicycloplatin: A Comprehensive Technical Guide to its Discovery and Development

Introduction

Dicycloplatin is a novel platinum-based anticancer agent developed in China. It represents a third-generation platinum analog, designed to improve upon the therapeutic index of its predecessors, cisplatin and carboplatin. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that have defined its trajectory from laboratory to clinical application.

Discovery and Preclinical Development

This compound was synthesized as a supramolecular complex of carboplatin and 1,1-cyclobutanedicarboxylate (CBDCA)[1]. This unique structure confers greater stability and solubility compared to carboplatin[1][2]. Preclinical studies demonstrated significant antitumor activity across a range of cancer cell lines and in vivo models, with a favorable toxicity profile compared to earlier platinum compounds[3].

Preclinical Pharmacology and Toxicology

In preclinical pharmacology studies, this compound exhibited potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | Not explicitly stated, but used at IC50 dose for molecular studies[4] |

Table 1: In Vitro Cytotoxicity of this compound.

Preclinical toxicology studies in animal models indicated that this compound has a different safety profile from cisplatin and carboplatin. Notably, it demonstrated reduced nephrotoxicity compared to cisplatin and a similar myelosuppressive effect to carboplatin.

Clinical Development

The clinical development of this compound has progressed through Phase I and Phase II trials, primarily in China, where it was approved by the State Food and Drug Administration (SFDA) in 2012.

Phase I Clinical Trials

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in patients with advanced solid tumors.

| Parameter | Value |

| Number of Patients | 29 |

| Dose Escalation Range | 50 mg/m² to 650 mg/m² |

| Maximum Tolerated Dose (MTD) | 550 mg/m² |

| Recommended Phase II Dose | 450 mg/m² |

| Pharmacokinetic Parameters (at 450 mg/m² dose) | |

| Peak Plasma Concentration (Cmax) of this compound prototype | 26.9 µg/ml (at 0.5 h) |

| Plasma Concentration of this compound prototype at 2h | 17.1 µg/ml |

| Terminal half-life (t1/2) of total platinum | 41.86 to 77.20 hours |

| Terminal half-life (t1/2) of free platinum | 42.34 to 61.07 hours |

Table 2: Summary of Phase I Clinical Trial Data for this compound.

The primary dose-limiting toxicities observed were thrombocytopenia, anemia, and emesis.

Phase II Clinical Trials

A randomized, double-blind Phase II clinical trial compared the efficacy and safety of this compound plus paclitaxel versus carboplatin plus paclitaxel as a first-line treatment for patients with advanced non-small-cell lung cancer (NSCLC).

| Endpoint | This compound + Paclitaxel | Carboplatin + Paclitaxel | p-value |

| Efficacy | |||

| Objective Response Rate (ORR) | 36.44% | 30.51% | 0.33 |

| Median Progression-Free Survival (PFS) | 5.6 months | 4.7 months | 0.31 |

| Median Overall Survival (OS) | 14.9 months | 12.9 months | 0.37 |

| Grade 3/4 Adverse Events | |||

| Nausea/Vomiting | 29% (from Phase I) | Not specified | |

| Anemia/Thrombocytopenia | 7% (from Phase I) | Not specified | |

| Diarrhea | 3% (from Phase I) | Not specified |

Table 3: Efficacy and Safety Results from a Phase II Trial in Advanced NSCLC.

The study concluded that the this compound-containing regimen had a similar response rate and survival to the carboplatin-containing regimen, with a tolerable safety profile.

Mechanism of Action

This compound exerts its anticancer effects through the induction of DNA damage and subsequent apoptosis. Similar to other platinum agents, it forms platinum-DNA adducts, leading to the activation of the DNA damage response (DDR) pathway.

Signaling Pathways

Molecular studies in ovarian cancer cells have shown that this compound activates key proteins in the DDR pathway, including checkpoint kinase 2 (Chk2), p53, and BRCA1. This activation occurs in a time-dependent manner following drug exposure. The DDR signaling ultimately leads to cell cycle arrest and apoptosis.

Caption: this compound-induced DNA Damage Response Pathway.

The apoptotic cascade initiated by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

References

- 1. bioplatin.ch [bioplatin.ch]

- 2. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Dicycloplatin: An In-depth Technical Guide on Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicycloplatin is a third-generation platinum-based chemotherapy agent developed to improve upon the efficacy and safety profile of its predecessors, cisplatin and carboplatin.[1][2] As a supramolecule, it consists of carboplatin and cyclobutane-1,1-dicarboxylic acid (CBDCA) linked by hydrogen bonds.[3][4][5] This unique structure confers distinct physicochemical properties that influence its stability, solubility, and ultimately, its therapeutic potential. This guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below, offering a clear comparison of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀N₂O₈Pt | |

| Molecular Weight | 515.38 g/mol | |

| Appearance | Solid powder | |

| Solubility in Water | 4 g/100 mL | |

| Melting Point | Not available | |

| Stability | Stable in aqueous solution | |

| LogP (calculated) | Not available | |

| Topological Polar Surface Area (TPSA) | 151 Ų |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established experimental methodologies. Below are detailed protocols for key experiments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Separation: The saturated solution is then filtered through a suitable membrane (e.g., 0.45 µm) to remove all undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 1: Shake-Flask Solubility Determination Workflow

Stability Assessment in Aqueous Solution

Evaluating the stability of this compound in aqueous solutions is crucial for formulation development and understanding its in-vivo behavior.

Methodology:

-

Solution Preparation: A stock solution of this compound of a known concentration is prepared in an aqueous medium (e.g., saline or a buffered solution).

-

Incubation: The solution is stored under controlled conditions of temperature (e.g., 4°C, 25°C, 37°C) and light.

-

Time-Point Sampling: Aliquots of the solution are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Each aliquot is analyzed by a stability-indicating HPLC method to quantify the concentration of the intact this compound. The appearance of any degradation products can also be monitored.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated to determine its degradation rate and half-life under the tested conditions.

Signaling Pathways and Molecular Interactions

This compound exerts its anticancer effects primarily through interactions with DNA, leading to the activation of cellular signaling pathways that culminate in apoptosis (programmed cell death).

Upon entering a cancer cell, this compound forms covalent adducts with DNA, causing distortions in the DNA structure. This DNA damage is recognized by the cell's machinery, leading to the activation of damage response pathways. Key proteins such as checkpoint kinase 2 (CHK2), breast cancer 1 (BRCA1), and the tumor suppressor p53 are activated. The activation of p53 can trigger a cascade of events, including the upregulation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which ultimately leads to the activation of caspases and the execution of apoptosis.

Figure 2: this compound-Induced DNA Damage Response Pathway

Conclusion

The unique supramolecular structure of this compound results in favorable physicochemical properties, including enhanced solubility and stability compared to earlier platinum analogs. These characteristics, combined with its potent induction of DNA damage and apoptosis, underscore its promise as a valuable chemotherapeutic agent. A thorough understanding of its core properties, as outlined in this guide, is essential for its continued development and clinical application in oncology.

References

- 1. This compound | C12H20N2O8Pt | CID 44475103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

Dicycloplatin: A Supramolecular Approach to Platinum-Based Chemotherapy

An In-depth Technical Guide on the Supramolecular Chemistry and Stability of Dicycloplatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a third-generation platinum-based anticancer agent that has garnered significant interest due to its unique supramolecular structure, which contributes to its enhanced stability and solubility compared to its predecessors, cisplatin and carboplatin. This technical guide provides a comprehensive overview of the supramolecular chemistry of this compound, its stability profile, and detailed experimental protocols for its characterization and analysis. This compound is a supramolecule formed through hydrogen bonding between carboplatin and 1,1-cyclobutanedicarboxylic acid (CBDCA). This non-covalent association is key to its improved physicochemical properties and favorable pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of platinum-based therapeutics.

Supramolecular Chemistry of this compound

This compound's unique structure is a prime example of the application of supramolecular chemistry in drug design. It is not a covalently bonded molecule in the traditional sense, but rather a supramolecular assembly of two components: carboplatin (the host) and 1,1-cyclobutanedicarboxylic acid (the guest)[1].

The formation of the this compound supramolecule is driven by strategically placed hydrogen bonds. Specifically, there are two types of hydrogen bonds that create a two-dimensional polymer chain of carboplatin and CBDCA:

-

O-H···O bonds: These occur between the hydroxyl group of CBDCA and the carboxyl oxygen atom.

-

N-H···O bonds: These form between the ammonia group of carboplatin and the oxygen of CBDCA[2].

This hydrogen-bonded network is crucial for the enhanced stability and solubility of this compound. In aqueous solution, while the 2D-polymeric structure is disrupted, the fundamental supramolecular entity is believed to remain, contributing to its distinct properties[2]. The crystal structure of this compound has been determined, confirming its supramolecular nature[1][3].

Quantitative Analysis of Supramolecular Interactions

| Host Molecule | Guest Molecule | Stoichiometry | Stability Constant (K) | Free Energy of Complexation (ΔG) |

| p-4-sulfocalixarene (PS4) | Carboplatin | 1:1 | 5.3 × 10⁴ M⁻¹ | -6.40 kcal mol⁻¹ |

| p-4-sulfocalixarene (PS6) | Carboplatin | 1:1 | 9.8 × 10⁴ M⁻¹ | -6.81 kcal mol⁻¹ |

| Table 1: Stability constants and free energy of complexation for carboplatin with host macromolecules. This data is provided for illustrative purposes to demonstrate the strength of non-covalent interactions in similar systems. |

Stability of this compound

This compound exhibits greater stability in aqueous solutions compared to cisplatin and carboplatin. One report suggests that no chemical decomposition of this compound in an aqueous solution was observed after several years of storage at room temperature. This enhanced stability is largely attributed to its supramolecular structure and the steric hindrance provided by the bulky 1,1-cyclobutanedicarboxylate ligand, which protects the platinum center from hydrolysis.

Degradation Pathways

While specific degradation pathways for this compound under forced conditions have not been extensively reported, it is anticipated that it would undergo degradation under harsh conditions such as strong acids, bases, oxidation, and photolysis. The degradation would likely involve the dissociation of the supramolecular structure into carboplatin and CBDCA, followed by the degradation of carboplatin itself.

Pharmacokinetic Profile

The stability of this compound is also reflected in its pharmacokinetic profile. After intravenous administration, a significant concentration of the prototype this compound molecule is still present in the plasma after 2 hours.

| Time After Administration | This compound Plasma Concentration (μg/mL) | Carboplatin Plasma Concentration (μg/mL) |

| 0.5 hours | 26.9 | Not Reported |

| 2 hours | 17.1 | 5.01 |

| Table 2: Plasma concentrations of prototype this compound and carboplatin after administration. |

The terminal plasma half-life of total platinum from this compound has been reported to be in the range of 41.86 to 77.20 hours.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and stability testing of this compound. These protocols are based on information from the literature and general best practices in pharmaceutical analysis.

Synthesis of this compound

This protocol is based on the reaction of carboplatin with 1,1-cyclobutanedicarboxylic acid.

Materials:

-

Carboplatin

-

1,1-cyclobutanedicarboxylic acid (CBDCA)

-

Purified water

-

Ethanol

Procedure:

-

Dissolve carboplatin in purified water at room temperature.

-

Add an equimolar amount of 1,1-cyclobutanedicarboxylic acid to the solution.

-

Stir the reaction mixture for 40 minutes.

-

Cool the solution to 10°C for 8 hours to allow for precipitation of the product.

-

Filter the precipitated solid.

-

Wash the filter cake with a suitable amount of purified water.

-

Dry the product at 40°C under reduced pressure.

Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is a crucial technique to confirm the crystalline supramolecular structure of this compound and to differentiate it from a simple physical mixture of carboplatin and CBDCA.

Instrument:

-

X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å).

Sample Preparation:

-

Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.

Data Collection:

-

Set the 2θ scan range from 5° to 70°.

-

Use a step size of 0.02° and a scan speed of 1°/min.

-

Collect the diffraction pattern.

Data Analysis:

-

Compare the obtained diffraction pattern with a reference pattern for this compound.

-

The unique peaks in the this compound pattern, distinct from those of carboplatin and CBDCA, confirm the formation of the supramolecule.

References

Dicycloplatin's Interaction with DNA and Platinum-DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicycloplatin is a third-generation platinum-based chemotherapeutic agent that has demonstrated a distinct pharmacological profile compared to its predecessors, cisplatin and carboplatin.[1][2] As a supramolecular complex of carboplatin and 1,1-cyclobutanedicarboxylic acid, this compound exhibits enhanced stability and a favorable toxicity profile.[3][4] Its primary mechanism of antitumor activity involves covalent binding to nuclear DNA, leading to the formation of platinum-DNA adducts that trigger a cascade of cellular events culminating in apoptosis.[5] This technical guide provides an in-depth examination of this compound's interaction with DNA, the formation of platinum-DNA adducts, and the subsequent cellular responses. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of platinum-based anticancer therapies.

Introduction to this compound

This compound, developed in China, is a novel platinum analog designed to improve upon the therapeutic index of earlier platinum compounds. It boasts greater water solubility and stability in aqueous solutions compared to cisplatin and carboplatin. Preclinical and clinical studies have indicated significant antitumor activity across various cancer cell lines and in patients, with a reduced incidence of severe adverse effects. The core of this compound's anticancer efficacy lies in its ability to form cytotoxic DNA lesions, thereby inhibiting DNA replication and transcription and inducing programmed cell death.

Mechanism of Action: DNA as the Primary Target

Upon administration, this compound undergoes hydrolysis, releasing reactive platinum species that can interact with cellular macromolecules. The primary pharmacological target is genomic DNA. The platinum atom of this compound forms covalent bonds with the nitrogen atoms of purine bases in the DNA, with a preference for the N7 position of guanine and, to a lesser extent, adenine. This interaction leads to the formation of various platinum-DNA adducts.

Formation of Platinum-DNA Adducts

The binding of this compound to DNA results in the formation of several types of adducts, which are critical for its cytotoxic effects:

-

Intrastrand Crosslinks: These are the most common type of adducts formed by platinum compounds, accounting for the majority of DNA lesions. They occur between two adjacent purine bases on the same strand of DNA. The most frequent intrastrand adducts are 1,2-d(GpG) and 1,2-d(ApG).

-

Interstrand Crosslinks: These adducts form between purine bases on opposite strands of the DNA double helix. Although less frequent than intrastrand crosslinks, they represent a significant challenge to the cell's DNA repair machinery and are highly cytotoxic.

-

Monofunctional Adducts: These involve the binding of a single platinum molecule to a DNA base.

The formation of these adducts introduces significant distortions into the DNA double helix, which can bend and unwind the DNA structure. This structural alteration is a key trigger for the cellular DNA damage response. While specific quantitative ratios of these adducts for this compound are not extensively detailed in the available literature, the general mechanism is understood to be similar to that of other platinum-based drugs.

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts initiates a complex and interconnected series of cellular signaling pathways collectively known as the DNA Damage Response (DDR). This response aims to either repair the damaged DNA or, if the damage is too extensive, trigger apoptosis.

DNA Damage Signaling Pathways

Key signaling pathways activated by this compound-induced DNA damage include:

-

ATM/ATR Pathway: The bulky DNA adducts formed by this compound can stall DNA replication forks, leading to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Double-strand breaks, which can arise from the processing of these adducts, activate the Ataxia Telangiectasia Mutated (ATM) kinase.

-

Chk2 Activation: Both ATM and ATR can phosphorylate and activate the checkpoint kinase 2 (Chk2). Activated Chk2 plays a crucial role in cell cycle arrest and the activation of downstream effectors.

-

p53 Upregulation: A critical downstream target of the DDR is the tumor suppressor protein p53. Phosphorylation of p53 by kinases such as Chk2 stabilizes the protein and leads to its accumulation in the nucleus. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).

-

BRCA1 Involvement: The breast cancer susceptibility gene 1 (BRCA1) is also implicated in the response to this compound-induced DNA damage. BRCA1 is a key player in DNA repair, particularly homologous recombination, and its phosphorylation is a marker of DDR activation. DNA damage can induce the p53-dependent nuclear export of BRCA1.

The culmination of these signaling events in cancer cells, which often have compromised DNA repair capabilities, is the induction of apoptosis.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. bosterbio.com [bosterbio.com]

- 4. longdom.org [longdom.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Dicycloplatin's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Dicycloplatin, a novel platinum-based anti-cancer agent, has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, offering a comprehensive resource for researchers and professionals in oncology drug development. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.

Core Mechanisms of this compound-Induced Apoptosis

This compound executes its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis. This process is orchestrated through a complex network of signaling cascades that converge on the activation of caspases, the executive enzymes of apoptosis. The primary pathways implicated in this compound-induced apoptosis are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which can be potentiated by the generation of reactive oxygen species (ROS).[1][2]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound's mode of action.[3] It is initiated by intracellular stress signals, such as DNA damage, which is a hallmark of platinum-based drugs.[4][5] this compound, similar to its predecessors cisplatin and carboplatin, forms adducts with DNA, leading to cell cycle arrest and the activation of tumor suppressor proteins like p53.

Activated p53 plays a crucial role in initiating the mitochondrial cascade by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

The Extrinsic (Death Receptor) Pathway

This compound also engages the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors of the tumor necrosis factor (TNF) receptor superfamily. Studies have shown that this compound treatment can lead to the activation of caspase-8, a key initiator caspase in this pathway.

Activated caspase-8 can directly cleave and activate the executioner caspase-3. Furthermore, the extrinsic pathway can crosstalk with the intrinsic pathway through the cleavage of Bid (BH3 interacting-domain death agonist), a pro-apoptotic Bcl-2 family protein. The truncated form of Bid (tBid) translocates to the mitochondria to promote MOMP and cytochrome c release, thereby amplifying the apoptotic signal.

The Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another significant event in this compound-induced apoptosis. Increased intracellular ROS levels can act as upstream signaling molecules that trigger both the intrinsic and extrinsic pathways. ROS can induce mitochondrial dysfunction, leading to a collapse of the mitochondrial membrane potential (Δψm) and the release of cytochrome c. This oxidative stress can also activate the JNK/p53 signaling axis, further promoting apoptosis.

Quantitative Analysis of this compound's Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following tables summarize key data on its cytotoxic and apoptotic effects.

| Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| HepG2 (Hepatocellular Carcinoma) | 61.30 ± 6.33 | 72 | |

| A549 (Non-small Cell Lung Cancer) | Not specified | 72 | |

| BEL-7402 (Hepatocellular Carcinoma) | 25-30 | Not specified | |

| EJ (Bladder Cancer) | 25-30 | Not specified | |

| BCG-823 (Gastric Cancer) | 25-30 | Not specified |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | This compound Concentration (µmol/L) | Percentage of Apoptotic Cells (%) | Incubation Time (h) | Reference |

| HepG2 | 30 | 6.20 ± 1.8 | 48 | |

| HepG2 | 60 | 28.83 ± 1.1 | 48 | |

| HepG2 | 120 | 33.87 ± 1.1 | 48 | |

| HepG2 | 240 | 39.00 ± 9.8 | 48 |

Table 2: this compound-Induced Apoptosis in HepG2 Cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the apoptotic pathways induced by this compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 600 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cytochrome c, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, the key effectors of apoptosis.

-

Cell Lysis: After this compound treatment, lyse the cells and collect the supernatant containing the cytosolic proteins.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3) to the cell lysate.

-

Incubation: Incubate the reaction mixture at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. The fluorescence intensity is proportional to the caspase activity.

Mitochondrial Membrane Potential (Δψm) Assay

This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.

-

Cell Culture and Treatment: Culture cells and treat with this compound as described previously.

-

Dye Loading: Incubate the cells with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low Δψm, JC-1 remains as monomers and emits green fluorescence.

-

Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C.

-

Analysis: Analyze the fluorescence changes by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of Δψm.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular generation of ROS.

-

Cell Culture and Treatment: Treat cells with this compound.

-

Probe Loading: Load the cells with a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Incubation: Incubate the cells for 30 minutes at 37°C. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Following this compound treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Experimental workflow for apoptosis detection.

Caption: Western blot experimental workflow.

References

- 1. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 4. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

The Central Role of Reactive Oxygen Species in Dicycloplatin's Anticancer Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicycloplatin, a novel supramolecular platinum-based antitumor drug, has demonstrated significant efficacy against a variety of cancers. A growing body of evidence highlights the pivotal role of reactive oxygen species (ROS) in mediating its cytotoxic effects. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces ROS generation and the subsequent signaling cascades that lead to cancer cell apoptosis and cell cycle arrest. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Platinum-based compounds, such as cisplatin and carboplatin, are cornerstones of cancer chemotherapy. This compound has emerged as a promising next-generation platinum analog with a distinct chemical structure and potentially improved stability.[1][2][3] Its mechanism of action, like other platinum drugs, involves the induction of DNA damage; however, the generation of ROS appears to be a critical upstream event that orchestrates the cellular response to this compound treatment.[1][4] Understanding the intricate relationship between this compound, ROS, and downstream cellular processes is paramount for optimizing its therapeutic application and developing novel combination strategies.

This compound-Induced ROS Generation and Apoptosis

This compound treatment leads to a significant and concentration-dependent increase in intracellular ROS levels in cancer cells. This elevation in oxidative stress is a key trigger for the induction of apoptosis, or programmed cell death, through multiple interconnected pathways.

Mitochondrial (Intrinsic) Pathway of Apoptosis

The overproduction of ROS induced by this compound directly impacts mitochondrial function. This leads to a collapse of the mitochondrial membrane potential (Δψm), a critical event in the initiation of the intrinsic apoptotic pathway. The loss of Δψm is followed by the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Death Receptor (Extrinsic) Pathway of Apoptosis

Evidence also suggests that this compound-induced ROS stress contributes to the activation of the extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave Bid, a pro-apoptotic Bcl-2 family protein, which then translocates to the mitochondria to amplify the apoptotic signal initiated by the intrinsic pathway.

Role of p53

The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage and oxidative stress. This compound treatment has been shown to upregulate the expression of p53 in a concentration-dependent manner. Activated p53 can promote apoptosis by transcriptionally activating pro-apoptotic genes and by directly interacting with mitochondrial proteins to promote cytochrome c release.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.

Table 1: this compound-Induced Apoptosis in HepG2 Cells (48h treatment)

| This compound Concentration (µmol/L) | Percentage of Early Apoptotic Cells (Mean ± SD) |

| 0 (Control) | 1.73 ± 0.4% |

| 30 | 6.20 ± 1.8% |

| 60 | 28.83 ± 1.1% |

| 120 | 33.87 ± 1.1% |

| 240 | 39.00 ± 9.8% |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (48h treatment)

| This compound Concentration (µmol/L) | ΔΨm (% of Control, Mean ± SD) |

| 0 (Control) | 100 ± 5.51% |

| 60 | 36.4 ± 4.6% |

| 120 | 20.2 ± 4.9% |

Table 3: this compound-Induced ROS Generation in HepG2 Cells (48h treatment)

| This compound Concentration (µmol/L) | ROS Levels (Mean Fluorescence Intensity as % of Control) |

| 0 (Control) | 100% |

| 30 | Increased |

| 60 | Significantly Increased |

| 120 | Significantly Increased |

Note: The original data presented as a histogram was converted to a descriptive format. Specific numerical values for mean fluorescence intensity were not provided in the text.

Table 4: Inhibition of this compound-Induced Apoptosis by GSH in HepG2 Cells (48h treatment)

| Treatment | Percentage of Apoptotic Cells |

| This compound (60 µmol/L) | Increased |

| This compound (60 µmol/L) + GSH (5 mmol/L) | Remarkably Inhibited |

| This compound (120 µmol/L) | Increased |

| This compound (120 µmol/L) + GSH (5 mmol/L) | Remarkably Inhibited |

Note: The original data was presented graphically; this table reflects the described observations.

This compound, ROS, and Cell Cycle Arrest

In addition to inducing apoptosis, the oxidative stress and DNA damage caused by this compound can lead to cell cycle arrest. This is a crucial mechanism to prevent the proliferation of damaged cells. ROS can activate checkpoint kinases such as CHK1 and CHK2, which in turn can inhibit the activity of cyclin-dependent kinases (CDKs) required for cell cycle progression. This often results in an accumulation of cells in the G1 or G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound's action and the general workflows for relevant experimental protocols.

Caption: this compound-induced ROS-mediated apoptotic signaling pathways.

References

- 1. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dicycloplatin in In Vivo Experimental Models for Lung Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicycloplatin, a novel platinum-based anticancer drug, in preclinical in vivo models of lung cancer. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a third-generation platinum analog with a unique supramolecular structure, formed by the non-covalent interaction of carboplatin and 1,1-cyclobutanedicarboxylate (CBDCA). This structure confers greater stability and solubility compared to its predecessors, cisplatin and carboplatin.[1][2][3] Preclinical and clinical studies have demonstrated its antitumor activity in various cancers, including non-small cell lung cancer (NSCLC).[1][4] this compound's mechanism of action is believed to be similar to other platinum drugs, primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.

In Vivo Lung Cancer Models for this compound Evaluation

The selection of an appropriate in vivo model is critical for the preclinical evaluation of anticancer agents. For this compound in the context of lung cancer, the most prominently documented model is the cell line-derived xenograft (CDX) model using the human NSCLC cell line A549. While information on this compound's use in syngeneic models like the Lewis Lung Carcinoma (LLC) or in Patient-Derived Xenograft (PDX) models is not extensively available in the reviewed literature, these models represent valuable platforms for future investigations.

Cell Line-Derived Xenograft (CDX) Model: A549

The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model in lung cancer research. A549 xenografts in immunocompromised mice are a standard for evaluating the in vivo efficacy of chemotherapeutic agents.

Quantitative Data Summary: this compound vs. Carboplatin in A549 Xenograft Model

| Parameter | This compound | Carboplatin | Reference |

| Tumor Growth Inhibition Rate | 67-90% | 51-63% |

Experimental Protocols

The following are detailed protocols for establishing and utilizing an A549 xenograft model to assess the in vivo efficacy of this compound. These protocols are synthesized from standard methodologies reported in the literature for xenograft studies.

A549 Cell Culture and Preparation

-

Cell Line Authentication: Regularly authenticate the A549 cell line using short tandem repeat (STR) profiling to ensure genetic integrity.

-

Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS) and detach using a 0.25% trypsin-EDTA solution.

-

Cell Viability and Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.

-

Preparation for Injection: Adjust the cell concentration to 5 x 10⁷ cells/mL in sterile PBS. Keep the cell suspension on ice until injection.

A549 Xenograft Tumor Establishment

-

Animal Strain: Use female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100 µL of the A549 cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor appearance.

-

Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

This compound Administration

-

Drug Preparation: Dissolve this compound powder in a sterile vehicle (e.g., 5% glucose solution or normal saline) to the desired concentration. The solution should be prepared fresh before each administration.

-

Dosage: Based on preclinical studies, a common dose for this compound in combination therapy is 450 mg/m². For standalone efficacy studies in mice, dose-ranging studies are recommended.

-

Administration Route: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection.

-

Treatment Schedule: A typical treatment schedule is twice a week for 2-3 weeks.

-

Control Groups:

-

Vehicle Control: Administer the vehicle solution following the same schedule as the this compound group.

-

Positive Control (Optional): Include a group treated with a standard-of-care agent like carboplatin or cisplatin for comparison.

-

Efficacy Evaluation and Endpoint Analysis

-

Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100

-

Body Weight and Clinical Observations: Monitor the body weight of the mice and record any signs of toxicity (e.g., changes in behavior, posture, or fur) throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., >2000 mm³) or at the end of the study period.

-

Tissue Harvesting and Analysis:

-

Excise the tumors and record their final weight.

-

Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to investigate the drug's effect on signaling pathways.

-

This compound's Proposed Signaling Pathway in Lung Cancer

This compound is proposed to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), which subsequently activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed mechanism of this compound-induced apoptosis in lung cancer cells.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound using a xenograft model.

Caption: Standard workflow for in vivo evaluation of this compound in a lung cancer xenograft model.

Future Directions: Advanced In Vivo Models

To further elucidate the therapeutic potential of this compound, the use of more complex and clinically relevant in vivo models is encouraged.

-

Lewis Lung Carcinoma (LLC) Syngeneic Model: The LLC model, being syngeneic in C57BL/6 mice, possesses a competent immune system. This model is invaluable for studying the interplay between this compound and the tumor immune microenvironment, which is a critical aspect of modern cancer therapy.

-

Patient-Derived Xenograft (PDX) Models: PDX models, established by implanting patient tumor fragments into immunocompromised mice, are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor. Evaluating this compound in a panel of lung cancer PDX models could provide crucial insights into patient-specific responses and potential biomarkers of sensitivity or resistance.

By employing these detailed protocols and considering advanced in vivo models, researchers can effectively investigate the preclinical efficacy and mechanisms of this compound, paving the way for its further clinical development in the treatment of lung cancer.

References

- 1. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Platinum-Based Complexes in Lung Cancer Treatment: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dicycloplatin Drug Delivery Systems and Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential drug delivery systems for Dicycloplatin, a next-generation platinum-based anticancer agent. While specific research on this compound-loaded nanoparticles, liposomes, hydrogels, and micelles is limited in publicly available literature, this document offers detailed, adaptable protocols based on established methods for other platinum compounds like cisplatin and carboplatin. The information herein is intended to serve as a foundational guide for the development and characterization of novel this compound formulations.

Introduction to this compound

This compound is a supramolecular complex of carboplatin and cyclobutane-1,1-dicarboxylic acid, demonstrating improved solubility and stability compared to its predecessors, cisplatin and carboplatin.[1] It exerts its anticancer effect by inducing DNA crosslinks, which triggers cell cycle arrest and apoptosis.[2][3] The primary mechanism of action involves the activation of DNA damage response pathways, including the phosphorylation of Chk2, BRCA1, and p53.[1][4] Its favorable safety profile and efficacy in preclinical and clinical studies make it a promising candidate for advanced drug delivery strategies aimed at enhancing therapeutic outcomes and further reducing side effects.

This compound-Loaded Nanoparticles

Polymeric nanoparticles can protect this compound from premature degradation, control its release profile, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.

Data Presentation: Hypothetical Characteristics of this compound Nanoparticles

The following table presents illustrative data for this compound-loaded nanoparticles, based on typical results for platinum-based drug formulations.

| Parameter | Formulation A (PLGA) | Formulation B (Chitosan) |

| Particle Size (nm) | 150 ± 20 | 200 ± 30 |

| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.25 ± 0.08 |

| Zeta Potential (mV) | -25 ± 5 | +30 ± 5 |

| Drug Loading (%) | 5 ± 1.5 | 8 ± 2.0 |

| Encapsulation Efficiency (%) | 75 ± 5 | 85 ± 7 |

| In Vitro Release at 24h (pH 7.4) | 30% | 25% |

| In Vitro Release at 24h (pH 5.5) | 55% | 45% |

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating platinum-based drugs in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA, 50:50)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

-

Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

-

Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.

-

Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

-

Characterization:

-

Determine particle size, PDI, and zeta potential using dynamic light scattering (DLS).

-

Quantify drug loading and encapsulation efficiency using a validated analytical method such as inductively coupled plasma mass spectrometry (ICP-MS) after nanoparticle digestion.

-

Assess the in vitro drug release profile in PBS at pH 7.4 and pH 5.5.

-

Visualization: Experimental Workflow for Nanoparticle Formulation

Caption: Workflow for this compound Nanoparticle Formulation.

This compound-Loaded Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering biocompatibility and the ability to modify their surface for targeted delivery.

Data Presentation: Hypothetical Characteristics of this compound Liposomes

The following table presents illustrative data for this compound-loaded liposomes.

| Parameter | Formulation C (DSPC/Chol) | Formulation D (DPPC/Chol/PEG) |

| Vesicle Size (nm) | 120 ± 15 | 110 ± 10 |

| Polydispersity Index (PDI) | 0.12 ± 0.04 | 0.10 ± 0.03 |

| Zeta Potential (mV) | -15 ± 4 | -5 ± 2 |

| Drug Loading (%) | 3 ± 1.0 | 2.5 ± 0.8 |

| Encapsulation Efficiency (%) | 60 ± 8 | 55 ± 7 |

| In Vitro Release at 24h (pH 7.4) | 20% | 15% |

| In Vitro Release at 24h (pH 5.5) | 40% | 35% |

Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol outlines a standard method for preparing liposomes encapsulating a water-soluble drug like this compound.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

(Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Chloroform and Methanol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Lipid Film Formation: Dissolve DSPC and Cholesterol (and DSPE-PEG2000 if creating PEGylated liposomes) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

-

Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Film Hydration: Hydrate the lipid film with a this compound solution in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

-

Purification: Remove unencapsulated this compound by dialysis against PBS or size exclusion chromatography.

-

Characterization:

-

Determine vesicle size, PDI, and zeta potential using DLS.

-

Quantify drug loading and encapsulation efficiency using ICP-MS after lysing the liposomes with a suitable solvent.

-

Evaluate the in vitro drug release profile using a dialysis method.

-

Visualization: Experimental Workflow for Liposome Formulation

Caption: Workflow for this compound Liposome Formulation.

This compound-Loaded Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and provide sustained, localized drug delivery. They are particularly promising for intratumoral or post-surgical applications.

Data Presentation: Hypothetical Characteristics of this compound Hydrogels

The following table presents illustrative data for this compound-loaded hydrogels.

| Parameter | Formulation E (Chitosan) | Formulation F (Pluronic F-127) |

| Gelling Time (min) | 10-15 | 2-5 (at 37°C) |

| Swelling Ratio (%) | 500 ± 50 | 800 ± 70 |

| Drug Loading (%) | 1.5 ± 0.5 | 2.0 ± 0.7 |

| In Vitro Release at 72h (pH 7.4) | 60% | 70% |

| In Vitro Release at 72h (pH 5.5) | 80% | 85% |

Experimental Protocol: Preparation of a this compound-Loaded Injectable Chitosan Hydrogel

This protocol describes the preparation of a thermosensitive, injectable hydrogel for the sustained release of this compound.

Materials:

-

This compound

-

Low molecular weight chitosan

-

β-glycerophosphate

-

Acetic acid

-

Deionized water

Procedure:

-

Chitosan Solution: Prepare a 2% (w/v) chitosan solution in 0.1 M acetic acid.

-

This compound Incorporation: Add this compound to the chitosan solution and stir until fully dissolved.

-

Crosslinker Addition: Cool the solution to 4°C and slowly add a pre-cooled β-glycerophosphate solution while stirring to achieve the desired final concentration.

-

Hydrogel Formation: The resulting solution should be liquid at low temperatures and form a gel at physiological temperature (37°C).

-

Characterization:

-

Determine the gelling time and temperature by vial tilting method.

-

Measure the swelling ratio by immersing a known weight of the hydrogel in PBS and measuring its weight at different time points.

-

Quantify the drug loading by dissolving a known amount of the hydrogel and measuring the this compound concentration.

-

Assess the in vitro drug release profile in PBS at different pH values.

-

Visualization: Experimental Workflow for Hydrogel Formulation

Caption: Workflow for this compound Hydrogel Formulation.

This compound-Loaded Micelles

Polymeric micelles are self-assembled nanostructures with a hydrophobic core and a hydrophilic shell, suitable for encapsulating poorly water-soluble drugs. Although this compound has good water solubility, micelles can still offer advantages in terms of stability and targeted delivery.

Data Presentation: Hypothetical Characteristics of this compound Micelles

The following table presents illustrative data for this compound-loaded micelles.

| Parameter | Formulation G (PEG-PCL) | Formulation H (Pluronic F-127) |

| Micelle Size (nm) | 50 ± 10 | 25 ± 5 |

| Critical Micelle Concentration (CMC, mg/L) | 10 | 1000 |

| Drug Loading (%) | 4 ± 1.2 | 6 ± 1.8 |

| Encapsulation Efficiency (%) | 65 ± 6 | 70 ± 5 |

| In Vitro Release at 24h (pH 7.4) | 35% | 40% |

| In Vitro Release at 24h (pH 5.5) | 60% | 65% |

Experimental Protocol: Preparation of this compound-Loaded Micelles by Dialysis Method

This protocol describes a common method for loading water-soluble drugs into the core of polymeric micelles.

Materials:

-

This compound

-

Amphiphilic block copolymer (e.g., PEG-PCL)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Polymer and Drug Dissolution: Dissolve the block copolymer and this compound in DMF.

-

Micelle Formation: Add deionized water dropwise to the DMF solution under constant stirring to induce self-assembly of the polymer into micelles and encapsulation of the drug.

-

Dialysis: Dialyze the solution against deionized water for 24 hours to remove the organic solvent and unencapsulated drug.

-

Lyophilization: Freeze-dry the purified micelle solution to obtain a powder.

-

Characterization:

-

Determine micelle size and PDI using DLS.

-

Measure the CMC using a fluorescence probe method.

-

Quantify drug loading and encapsulation efficiency using ICP-MS.

-

Assess the in vitro drug release profile.

-

Visualization: Experimental Workflow for Micelle Formulation

Caption: Workflow for this compound Micelle Formulation.

This compound Signaling Pathway

This compound, similar to other platinum-based drugs, induces cancer cell death primarily through the DNA damage response pathway.

Caption: this compound-Induced DNA Damage and Apoptosis Pathway.